molecular formula C8H14O B15280616 cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane

cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B15280616
M. Wt: 126.20 g/mol
InChI Key: WNEUNPWLVWPBGB-OCAPTIKFSA-N
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Description

cis-1,6-Dimethyl-7-oxabicyclo[410]heptane is a bicyclic ether compound with the molecular formula C8H14O It is a derivative of 7-oxabicyclo[410]heptane, featuring two methyl groups at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether bridge, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as inhibition of protein phosphatases, which are crucial in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a different ring structure.

    1,2-Epoxycyclohexane: A simpler epoxide with a single ring structure.

    1,6-Dimethyl-7-oxabicyclo[2.2.1]heptane: A similar compound with a different bicyclic framework.

Uniqueness

cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties.

Biological Activity

Cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with notable biological properties, including potential antioxidant, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}O
  • Molecular Weight : 142.20 g/mol

The compound features a bicyclic structure that contributes to its unique biological interactions.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In a study utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assay, the compound exhibited a notable ability to reduce free radicals.

Concentration (μg/mL)% Inhibition
1025
5045
10070

This indicates that as the concentration increases, the antioxidant activity also enhances, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Research has indicated that this compound can modulate inflammatory pathways. It was found to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in inflammation regulation .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

  • Study on Antioxidant Effects : A recent study evaluated the antioxidant capacity of this compound in a cellular model of oxidative stress induced by hydrogen peroxide. Results showed a significant reduction in cell death and ROS levels upon treatment with the compound.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in reduced paw edema compared to control groups, highlighting its anti-inflammatory potential.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,6S)-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O/c1-7-5-3-4-6-8(7,2)9-7/h3-6H2,1-2H3/t7-,8+

InChI Key

WNEUNPWLVWPBGB-OCAPTIKFSA-N

Isomeric SMILES

C[C@@]12CCCC[C@@]1(O2)C

Canonical SMILES

CC12CCCCC1(O2)C

Origin of Product

United States

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